Product packaging for 1-Phenyl-1-heptyne(Cat. No.:CAS No. 14374-45-9)

1-Phenyl-1-heptyne

Cat. No.: B078559
CAS No.: 14374-45-9
M. Wt: 172.27 g/mol
InChI Key: MDKGOJZZRHBMQU-UHFFFAOYSA-N
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Description

1-Phenyl-1-heptyne is a valuable terminal alkyne building block in synthetic organic chemistry and materials science research. Its structure, featuring a phenyl group adjacent to the alkyne functionality on a seven-carbon chain, makes it a versatile precursor for catalytic coupling reactions, including Sonogashira, Glaser, and Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry. Researchers utilize this compound for the synthesis of complex molecular architectures, such as conjugated polymers and dendrimers, where the incorporation of the phenyl-heptyne unit can modulate electronic properties and molecular packing. Furthermore, this compound serves as a key intermediate in the development of liquid crystals and organic semiconductors, allowing for the systematic study of structure-property relationships. Its mechanism of action in these contexts is defined by its reactivity as an alkyne, enabling efficient carbon-carbon bond formation to construct extended π-conjugated systems. This reagent is essential for projects aiming to design novel organic materials with tailored optical, electronic, or self-assembling characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16 B078559 1-Phenyl-1-heptyne CAS No. 14374-45-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hept-1-ynylbenzene
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InChI

InChI=1S/C13H16/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h6,8-9,11-12H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKGOJZZRHBMQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC#CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00162531
Record name 1-Heptynylbenzene
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Molecular Weight

172.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

14374-45-9
Record name 1-Heptyn-1-ylbenzene
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Record name 1-Heptynylbenzene
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Record name 1-Heptynylbenzene
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Record name 1-heptynylbenzene
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Synthetic Methodologies for 1 Phenyl 1 Heptyne and Its Complex Derivatives

Strategic Approaches in the Synthesis of 1-Phenyl-1-heptyne

The construction of the core structure of this compound relies on the formation of a carbon-carbon bond between a phenyl group and a seven-carbon chain containing a triple bond, or the generation of the alkyne functionality itself. Key strategies to achieve this include cross-coupling reactions, elimination reactions, and the alkylation of metal acetylides.

Cross-Coupling Reactions for C(sp)-C(sp2) Bond Formation

Cross-coupling reactions are powerful tools for forging carbon-carbon bonds. In the context of this compound synthesis, these reactions typically involve the coupling of a phenyl-containing electrophile with a heptynyl nucleophile, or vice versa. The Sonogashira and Negishi couplings are particularly prominent in this area.

The Sonogashira coupling reaction is a widely used method for forming C(sp)-C(sp2) bonds. wikipedia.org It typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For the synthesis of this compound, this would entail the coupling of phenylacetylene (B144264) with a 1-halopentane or, more commonly, the coupling of 1-heptyne (B1330384) with an aryl halide like iodobenzene (B50100) or bromobenzene. The reaction is known for its mild conditions and tolerance of various functional groups. wikipedia.org Research has shown that alkynes with shorter alkyl chains, such as 1-heptyne, can be more reactive in Sonogashira couplings than those with longer chains. acs.orgnih.gov The efficiency of these reactions can be influenced by the choice of catalyst, base, and solvent. nih.govresearchgate.net

The Negishi coupling provides another versatile route, involving the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org This method is noted for its high reactivity, selectivity, and functional group tolerance. chemie-brunschwig.ch To synthesize this compound, one could couple a phenylzinc reagent with 1-halo-1-heptyne or a heptynylzinc reagent with a phenyl halide. The use of organozinc reagents allows for the coupling of sp, sp2, and sp3 hybridized carbon atoms, making it a broadly applicable method. wikipedia.orgchemie-brunschwig.ch

Interactive Table: Comparison of Cross-Coupling Reactions for this compound Synthesis
Reaction Catalyst System Reactants Key Features
Sonogashira Coupling Palladium complex and Copper(I) co-catalyst Terminal alkyne (e.g., 1-heptyne) and Aryl halide (e.g., iodobenzene) Mild reaction conditions, high functional group tolerance. wikipedia.org
Negishi Coupling Nickel or Palladium catalyst Organozinc compound (e.g., phenylzinc chloride) and Organic halide (e.g., 1-bromo-1-heptyne) High reactivity and selectivity, broad substrate scope. wikipedia.orgchemie-brunschwig.ch

Elimination Reactions for Alkyne Generation

Elimination reactions provide a classical approach to introduce the carbon-carbon triple bond. This is typically achieved through the dehydrohalogenation of a dihaloalkane. To synthesize this compound, a suitable precursor would be a 1,1-dihalo-1-phenylheptane or a 1,2-dihalo-1-phenylheptane.

The process involves a double E2 elimination, where a strong base is used to remove two molecules of hydrogen halide. libretexts.org Common strong bases for this purpose include sodium amide in liquid ammonia (B1221849) (NaNH2/NH3). libretexts.org The choice of base is crucial; weaker bases like potassium hydroxide (B78521) often require heat and may lead to rearrangement of the alkyne product. libretexts.org

A notable method for generating alkynes from aldehydes is the Corey-Fuchs reaction . wikipedia.org This two-step process first converts an aldehyde into a 1,1-dibromoolefin. The second step is a Fritsch-Buttenberg-Wiechell (FBW) rearrangement , where the dibromoolefin is treated with a strong base to yield the alkyne. wikipedia.orgsynarchive.comslideshare.netwikipedia.org This rearrangement proceeds through a vinyl carbene intermediate. synarchive.comwikipedia.org This methodology can be applied to the synthesis of this compound by starting with the appropriate aldehyde.

Alkylation of Metal Acetylides in Phenylalkyne Synthesis

The alkylation of metal acetylides is a fundamental and widely used method for constructing internal alkynes. masterorganicchemistry.com This strategy involves the deprotonation of a terminal alkyne to form a highly nucleophilic acetylide anion, which then undergoes an SN2 reaction with an alkyl halide. masterorganicchemistry.comjove.comlibretexts.org

To synthesize this compound using this approach, phenylacetylene would first be deprotonated with a strong base, such as sodium amide (NaNH2), to form sodium phenylacetylide. masterorganicchemistry.comucalgary.ca This acetylide is then reacted with a primary alkyl halide, such as 1-bromopentane (B41390) or 1-iodopentane, to form the desired product. masterorganicchemistry.comlibretexts.org It is critical to use primary alkyl halides, as secondary and tertiary halides tend to undergo elimination (E2) rather than substitution due to the strong basicity of the acetylide ion. masterorganicchemistry.comjove.compearson.com

Asymmetric Synthesis and Chiral Induction with this compound Precursors

While this compound itself is achiral, the principles of asymmetric synthesis can be applied to its precursors to create chiral molecules that may incorporate the this compound moiety. Asymmetric synthesis aims to produce enantiomerically enriched compounds, which is crucial in fields like medicinal chemistry and materials science.

For instance, chiral auxiliaries can be employed to direct the stereochemical outcome of a reaction. Research has demonstrated the use of chiral sulfinyl directing groups to achieve stereocontrol in spirocyclization reactions, yielding enantiomers with high enantiomeric excess. Another approach involves the resolution of diastereomeric salts, where a racemic mixture is reacted with a chiral resolving agent to form diastereomers that can be separated.

In the context of reactions involving alkyne precursors, asymmetric additions of organozinc reagents to aldehydes, catalyzed by chiral ligands like BINOL derivatives, can produce chiral propargyl alcohols with high enantioselectivity. acs.org Similarly, the asymmetric hydrogenation of prochiral ketones can yield chiral alcohols. For example, the asymmetric hydrogenation of 1-phenyl-1,2-propanedione (B147261) using chiral nanoparticles as catalysts can produce enantio-enriched alcohols. researchgate.net These chiral building blocks can then be further elaborated to incorporate the this compound structure.

Electrochemical Synthetic Pathways for this compound Analogues

Electrochemical methods offer a sustainable and often highly selective alternative to traditional chemical synthesis. These techniques use electrical current to drive chemical reactions, often avoiding the need for harsh reagents.

Research has explored the electrochemical reduction of ω-halo-1-phenyl-1-alkynes. researchgate.netresearchgate.net For example, the electrochemical reduction of 7-iodo-1-phenyl-1-heptyne at a silver cathode can lead to intramolecular cyclization, forming benzylidenecyclohexane. researchgate.net This process proceeds through radical intermediates. researchgate.net The use of silver cathodes has been shown to have a catalytic effect, promoting the reduction at less negative potentials compared to glassy carbon electrodes. researchgate.net While this specific example leads to a cyclic product, the underlying principles of generating reactive intermediates electrochemically could be adapted for intermolecular reactions to form derivatives of this compound.

Furthermore, electrochemical oxidation has been used to convert secondary alcohols to ketones. For instance, 1-phenylethanol (B42297) can be electrochemically oxidized to acetophenone (B1666503) in a biphasic system using potassium iodate (B108269) as a mediator. abechem.com This demonstrates the potential of electrochemical methods to modify functional groups in precursors that could be used in the synthesis of this compound analogs.

Sustainable and Catalytic Approaches in this compound Production

The development of sustainable and catalytic methods is a major focus in modern organic synthesis, aiming to reduce waste, energy consumption, and the use of hazardous materials.

In the realm of alkyne synthesis, the use of heterogeneous catalysts for hydrogenation reactions is a key area of sustainable chemistry. For example, palladium supported on activated carbon or alumina (B75360) has been shown to be an effective catalyst for the selective hydrogenation (semihydrogenation) of 1-heptyne to 1-heptene. researchgate.netacs.org While this is a reduction of the alkyne, the development of efficient and recyclable catalysts is a central theme in sustainable chemistry that can be applied to various transformations. The use of flame spray pyrolysis to synthesize palladium on silica (B1680970) nanoparticles is another innovative approach to creating active catalysts for such reactions. acs.org

Microwave-assisted synthesis is another green chemistry technique that can significantly accelerate reaction times and improve yields in cross-coupling reactions. mdpi.com Microwave heating has been successfully applied to Suzuki, Heck, and Sonogashira couplings, often with reduced reaction times compared to conventional heating. mdpi.com The use of palladium nanoparticles impregnated on a polymer resin in conjunction with microwave irradiation represents a synergistic approach to sustainable catalysis for C-C bond formation. mdpi.com

Mechanistic Investigations and Reactivity Studies of 1 Phenyl 1 Heptyne

Electrophilic Addition Processes to the 1-Phenyl-1-heptyne Triple Bond

The electron-rich triple bond of this compound is susceptible to attack by electrophiles. The regiochemical and stereochemical outcomes of these additions are governed by the formation of intermediates and the nature of the attacking electrophile and subsequent nucleophilic capture.

Regioselectivity and Stereoselectivity in HX Additions

The addition of hydrogen halides (HX) to unsymmetrical alkynes like this compound proceeds via an electrophilic addition mechanism. The initial protonation of the alkyne can, in principle, lead to two different vinyl cation intermediates. The stability of these carbocations determines the regioselectivity of the reaction, a principle known as Markovnikov's rule.

In the case of this compound, protonation can occur at either C1 (bearing the phenyl group) or C2. Protonation at C2 would lead to a vinyl cation at C1, which is stabilized by resonance with the adjacent phenyl group. Conversely, protonation at C1 would place the positive charge on C2, which is stabilized only by hyperconjugation with the alkyl chain. Therefore, the formation of the phenyl-stabilized carbocation is favored, leading to the Markovnikov adduct where the halide (X) adds to the carbon bearing the phenyl group (C1).

Studies on the analogous compound, 1-phenyl-1-propyne, have shown that the nature of the reaction medium can significantly influence the regiochemical outcome. In the reaction with HBr, a shift from Markovnikov to anti-Markovnikov addition can be observed as the concentration of bromide ions increases. This is attributed to a change in mechanism from an AdE2 (electrophilic addition, bimolecular) to an Ad3 (electrophilic addition, termolecular) pathway, where the bromide ion participates in the rate-determining step.

The stereoselectivity of HX addition to alkynes is typically anti, meaning the hydrogen and the halide add to opposite faces of the triple bond, leading to the formation of the E-isomer. This is often explained by the formation of a bridged halonium ion intermediate, which is then attacked by the halide ion from the opposite side. However, under conditions that favor a vinyl cation intermediate, a mixture of syn and anti addition products can be formed.

Table 1: Regioselectivity of HBr Addition to 1-Phenylprop-1-yne (Aryl Alkyne Analog)

Bromide ConcentrationMajor ProductAddition Type
Dilutesyn Markovnikov adductsyn
Moderateanti Markovnikov adductanti
Highanti-Markovnikov anti adductanti

Data adapted from studies on 1-phenylprop-1-yne, a close structural analog of this compound.

Halogenation Mechanisms and Product Stereochemistry

The halogenation of alkynes, such as the addition of bromine (Br₂) or chlorine (Cl₂), is another classic example of electrophilic addition. The reaction proceeds through a cyclic halonium ion intermediate, which is formed by the interaction of the halogen with the π-electrons of the triple bond. This intermediate is then attacked by a halide ion in a nucleophilic step.

The attack of the halide ion occurs from the side opposite to the bridging halogen, resulting in anti-addition . This stereospecific pathway leads to the formation of a (E)-dihaloalkene as the initial product. If an excess of the halogen is used, a second addition can occur, leading to a tetrahaloalkane.

For this compound, the initial addition of a halogen (X₂) is expected to yield (E)-1,2-dihalo-1-phenyl-1-heptene. The stereochemistry of the product is a direct consequence of the anti-addition mechanism. The presence of the phenyl group does not typically alter this stereochemical outcome, although it can influence the reaction rate.

Cycloaddition Chemistry Involving this compound

The triple bond of this compound can participate in various cycloaddition reactions, providing a powerful tool for the synthesis of cyclic and heterocyclic compounds. These reactions involve the concerted or stepwise formation of two new sigma bonds.

[2+2] and [3+2] Cycloadditions

[2+2] Cycloadditions: These reactions involve the combination of two two-electron components. The thermal [2+2] cycloaddition of an alkyne with another alkyne or an alkene is generally a forbidden process under thermal conditions according to the Woodward-Hoffmann rules. However, photochemical [2+2] cycloadditions are allowed and can lead to the formation of cyclobutene derivatives. While specific examples involving this compound are not extensively documented in readily available literature, the general principle suggests that irradiation in the presence of a suitable alkene could yield a phenyl- and heptyl-substituted cyclobutene.

[3+2] Cycloadditions: Also known as 1,3-dipolar cycloadditions, these reactions are a powerful method for the synthesis of five-membered heterocyclic rings. They involve the reaction of a 1,3-dipole with a dipolarophile, in this case, the triple bond of this compound. A wide variety of 1,3-dipoles, such as azides, nitrile oxides, and nitrones, can be employed.

For instance, the reaction of this compound with an azide (R-N₃) would be expected to yield a mixture of triazole regioisomers. The regioselectivity of the cycloaddition is governed by the electronic properties of both the alkyne and the 1,3-dipole, as predicted by frontier molecular orbital theory. The phenyl group on the alkyne can influence the electron density of the triple bond and thus direct the orientation of the dipole.

Intramolecular Cyclization Pathways

Derivatives of this compound containing a suitably positioned functional group can undergo intramolecular cyclization reactions. These reactions are powerful tools for the construction of polycyclic and heterocyclic systems. The nature of the cyclization pathway depends on the type of tethered functional group and the reaction conditions employed.

For example, a derivative of this compound with a nucleophilic group (e.g., a hydroxyl or amino group) at the end of the heptyl chain could potentially undergo an intramolecular addition to the triple bond, catalyzed by an acid or a transition metal. The regioselectivity of such a cyclization would be determined by the relative ease of forming different ring sizes (Baldwin's rules) and the electronic activation of the alkyne.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysts have revolutionized the reactivity of alkynes, enabling a wide range of transformations that are not possible under thermal conditions. Catalysts based on metals such as palladium, rhodium, gold, and ruthenium can activate the triple bond of this compound towards various nucleophilic attacks and rearrangements.

The general mechanism for many of these transformations involves the coordination of the transition metal to the alkyne, which activates the triple bond and makes it more susceptible to nucleophilic attack. This can be followed by processes such as migratory insertion, reductive elimination, and β-hydride elimination, leading to a diverse array of products.

While specific, detailed studies on the full scope of transition metal-catalyzed reactions of this compound are not exhaustively compiled in a single source, the reactivity of arylalkynes is a well-established area of research. For example, palladium-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, and Suzuki couplings, are fundamental transformations for arylalkynes.

Gold and other late transition metals are known to catalyze a variety of cycloisomerization and addition reactions of alkynes. For this compound, these could include hydroarylation, hydration, and the addition of other nucleophiles, often with high regioselectivity due to the electronic influence of the phenyl group. Ruthenium catalysts are well-known for their application in alkyne metathesis and [2+2+2] cycloadditions.

Table 2: Potential Transition Metal-Catalyzed Transformations of Arylalkynes

Catalyst FamilyPotential TransformationProduct Type
PalladiumCross-coupling (e.g., Sonogashira, Heck)Substituted alkynes, alkenes
Rhodium[2+2+2] CycloadditionSubstituted benzenes
GoldHydration, Hydroamination, CycloisomerizationKetones, Enamines, Cyclic compounds
RutheniumAlkyne Metathesis, [2+2+2] CycloadditionInternal alkynes, Substituted benzenes

This table represents potential transformations based on the known reactivity of arylalkynes with various transition metal catalysts.

Homogeneous and Heterogeneous Hydrogenation Studies

The hydrogenation of alkynes is a fundamental transformation in organic chemistry, offering a route to alkenes and alkanes. For internal alkynes like this compound, the primary challenge lies in controlling the selectivity of the reduction.

The partial hydrogenation of this compound to its corresponding alkene, 1-phenyl-1-heptene, is of significant interest, with the primary goal being high selectivity towards the cis-(Z)-alkene isomer. This is typically achieved through the use of heterogeneous catalysts that are "poisoned" to reduce their activity and prevent over-reduction to the corresponding alkane, 1-phenylheptane.

Studies on analogous systems, such as 1-phenyl-1-propyne, provide significant insight into the factors governing selectivity. Palladium-based catalysts are commonly employed for this transformation. For instance, palladium supported on alumina (B75360) (Pd/Al₂O₃) or calcium carbonate (the basis of Lindlar's catalyst) is effective. The selectivity of these catalysts can be significantly influenced by the addition of modifiers. taylorfrancis.com

A key factor in achieving high alkene selectivity is preventing the formation of palladium hydride (PdHₓ) phases within the catalyst, as this species is often implicated in over-hydrogenation to the alkane. mdpi.com Modification of palladium catalysts with a second metal, such as silver, to form single-atom alloy (SAA) catalysts like Pd₁Ag₃/Al₂O₃, has proven effective in inhibiting hydride formation. mdpi.comnih.gov In the hydrogenation of 1-phenyl-1-propyne, such SAA catalysts demonstrate excellent selectivity (95-97%) to the corresponding alkene, which remains constant even at high alkyne conversion rates. nih.gov This indicates that the direct hydrogenation of the alkyne to the alkane is negligible on these catalysts. nih.gov The reaction kinetics for these systems can often be described by a Langmuir-Hinshelwood model, which assumes competitive adsorption of hydrogen and the unsaturated organic substrates onto the catalyst's active sites. mdpi.comnih.gov

The choice of metal also plays a crucial role. Systematic studies on various phenylalkynes have shown that while Rh/TiO₂ is optimal for producing hyperpolarized products via parahydrogen-induced polarization, Pd/TiO₂ provides the greatest selectivity for semihydrogenation. rsc.org

Table 1: Catalyst Performance in Phenylalkyne Hydrogenation

Catalyst System Substrate Analogue Key Finding Reference
Pd₁Ag₃/Al₂O₃ (SAA) 1-Phenyl-1-propyne Excellent alkene selectivity (95-97%) due to inhibition of palladium hydride formation. mdpi.comnih.gov
Pd/TiO₂ Phenylalkynes Provided the greatest selectivity for semihydrogenation compared to Rh, Pt, and Ir on the same support. rsc.org
Rh/silica (B1680970) 1-Phenyl-1-propyne The rate of hydrogenation increased in the presence of the fully saturated product, propylbenzene. researchgate.net

Enantioselective hydrogenation is a powerful method for creating chiral centers in molecules. While the hydrogenation of this compound to 1-phenyl-1-heptene does not create a new stereocenter, the principles of enantioselective catalysis are highly relevant for related prochiral substrates. The goal is to use a chiral catalyst or a chiral modifier to favor the formation of one enantiomer over the other.

This is often studied using substrates like α,β-unsaturated acids, ketones, or diketones. For example, extensive research has been conducted on the enantioselective hydrogenation of 1-phenyl-1,2-propanedione (B147261), a prochiral diketone. researchgate.net In these systems, a heterogeneous catalyst (such as platinum or iridium supported on TiO₂) is used in conjunction with a chiral modifier, typically a cinchona alkaloid like cinchonidine. researchgate.nettue.nl The modifier adsorbs onto the catalyst surface and interacts with the substrate, directing the approach of hydrogen to one face of the prochiral carbonyl group.

In the hydrogenation of 1-phenyl-1,2-propanedione over a Pt catalyst modified with cinchonidine, the carbonyl group attached to the phenyl ring is preferentially hydrogenated. researchgate.net This process can yield high enantiomeric excess, with reports of 64% for (R)-1-hydroxy-1-phenylpropanone. researchgate.net The solvent plays a critical role, with dichloromethane often providing the best results. researchgate.net Kinetic models for these complex reactions can be developed, often assuming apparent first-order kinetics for the reactant and intermediate products, to understand the preferential reaction pathways. tue.nl

Hydration Reactions and Catalyst Scope

The hydration of alkynes, involving the addition of water across the triple bond, is a direct method for synthesizing ketones. For an internal, unsymmetrical alkyne like this compound, hydration can theoretically lead to two different ketone products. However, the reaction typically follows Markovnikov's rule, where the hydroxyl group adds to the more substituted carbon, which in this case is the benzylic carbon. Subsequent tautomerization yields the corresponding ketone.

Research on the hydration of the related compound 1-phenyl-1-propyne in high-temperature water has identified several effective catalysts. psu.eduresearchgate.net Water-tolerant Lewis acids, particularly metal triflates, have shown significant activity. A comparative study of indium triflate (In(OTf)₃), scandium triflate (Sc(OTf)₃), ytterbium triflate (Yb(OTf)₃), sulfuric acid, and hydrochloric acid revealed that indium triflate is the most active catalyst for this transformation. psu.eduresearchgate.net

The reaction is found to be first-order with respect to both the alkyne and the catalyst concentration. psu.eduresearchgate.net Kinetic studies performed at various temperatures (150-225 °C) have determined the activation energy for the transformation to be 21.4 ± 0.6 kcal/mol. psu.edu This work represents the first example of alkyne hydration catalyzed by water-tolerant Lewis acids in high-temperature water. psu.edu

Table 2: Comparison of Catalysts for the Hydration of 1-Phenyl-1-propyne

Catalyst Catalyst Type Relative Activity Reference
Indium triflate Water-Tolerant Lewis Acid Highest psu.eduresearchgate.net
Scandium triflate Water-Tolerant Lewis Acid Active psu.eduresearchgate.net
Ytterbium triflate Water-Tolerant Lewis Acid Active psu.eduresearchgate.net
Sulfuric acid Brønsted Acid Less Active than In(OTf)₃ psu.edu
Hydrochloric acid Brønsted Acid Less Active than In(OTf)₃ psu.edu

Alkyne Metathesis and Functionalization

Alkyne metathesis is a powerful reaction that involves the cleavage and reformation of carbon-carbon triple bonds, mediated by metal alkylidyne catalysts. wikipedia.org This process allows for the redistribution of alkylidyne fragments between two different alkyne molecules. For this compound, self-metathesis would result in the formation of diphenylacetylene and 6-dodecyne. More synthetically useful is cross-metathesis with other alkynes, which enables the construction of new, complex internal alkynes.

The catalytic cycle is generally understood to proceed through the formation of a metallacyclobutadiene intermediate via a [2+2] cycloaddition between the catalyst's metal-carbon triple bond and the substrate's alkyne. wikipedia.orgresearchgate.net Subsequent cycloreversion can either regenerate the starting materials or produce new alkynes and a new metal alkylidyne complex. researchgate.net

Catalyst development has been a major focus in this field. Early systems, such as those based on molybdenum hexacarbonyl with a phenol (B47542) co-catalyst, required harsh conditions (e.g., 160 °C). wikipedia.orgacs.org Modern catalysts, primarily based on molybdenum, tungsten, and rhenium alkylidynes, exhibit much higher activity and functional group tolerance. researchgate.netacs.orgnsf.gov Highly active systems include molybdenum and tungsten complexes with sterically demanding ligands like fluorinated alkoxides or imidazolin-2-iminato ligands, some of which are effective even at room temperature. nsf.govnih.gov Recently, air-stable rhenium(V) alkylidyne complexes have been developed, broadening the reaction's applicability by tolerating diverse functional groups, including carboxylic acids. wikipedia.orgnsf.gov

Immobilized catalysts, such as molybdenum complexes grafted onto silica, have also been developed. These heterogeneous systems have shown good catalytic performance in the metathesis of phenylpropyne derivatives, sometimes exceeding their homogeneous counterparts. researchgate.net

Radical-Mediated Reactions of this compound

Radical reactions offer unique pathways for the functionalization of alkynes. The process typically involves the addition of a radical species to the carbon-carbon triple bond of this compound. This addition generates a vinyl radical intermediate, which can then undergo further reactions, such as hydrogen atom abstraction or subsequent additions, to form the final product. libretexts.org

Crossed molecular beam experiments studying the reaction of phenyl radicals with propyne (a structural analogue of the reactive part of this compound) show that the reaction proceeds via the addition of the radical to the alkyne. researchgate.net This is followed by the elimination of a hydrogen atom to yield products like 1-phenyl-1-propyne. researchgate.net Such studies provide fundamental insights into the dynamics of radical addition to triple bonds. researchgate.netnih.gov

More complex, synthetically oriented radical reactions can achieve trifunctionalization of alkynes. mdpi.com These cascade processes can be initiated by the addition of an alkyl or other radical to the alkyne, forming a vinyl radical. This intermediate can then undergo subsequent steps like cyclization, hydrogen atom transfer (HAT), or trapping with other radical species to install multiple functional groups onto the original alkyne scaffold. libretexts.orgmdpi.com For example, a radical can add to an alkyne, and the resulting vinyl radical can then participate in a 1,5-HAT, relocating the radical center to another part of the molecule, which then allows for a second functionalization step. mdpi.com

Advanced Functionalization Strategies for the Aryl and Alkynyl Moieties

Beyond the fundamental reactions described above, advanced strategies allow for the selective modification of either the phenyl ring or the alkynyl group of this compound, enabling the synthesis of more complex molecular architectures.

Functionalization of the Aryl Moiety: Directing group-assisted C-H activation has become a powerful tool for the selective functionalization of aromatic rings. While specific examples for this compound are not prominent, strategies developed for related aromatic systems are applicable. For instance, ligands have been developed that promote the meta-C-H arylation of anilines and phenols. acs.org This type of transformation uses a transient mediator, such as norbornene, to facilitate the selective reaction at a position that is typically difficult to access. Applying such a methodology would allow for the introduction of new aryl or heteroaryl substituents onto the phenyl ring of this compound, ortho, meta, or para to the heptyne group, depending on the directing group strategy employed.

Functionalization of the Alkynyl Moiety: The alkynyl group is rich in reactivity, and its functionalization goes beyond simple hydrogenation and hydration.

Hydrodeoxygenation: While not a direct functionalization of the alkyne, related benzylic functional groups can be manipulated. For instance, iron-catalyzed hydrodeoxygenation can reduce benzylic esters to the corresponding alkyl group, a transformation that could be applied to derivatives of this compound. acs.orgacs.org

Metathesis: As discussed in section 3.3.3, cross-metathesis with functionalized alkynes is a premier strategy for elaborating the alkynyl portion of the molecule, effectively replacing the pentyl group with a more complex, functionalized alkyl chain.

Cycloadditions: The triple bond can participate in various cycloaddition reactions, such as [2+2+2] cycloadditions with other alkynes to form substituted benzene (B151609) rings, or click chemistry reactions (e.g., with azides) if converted to a terminal alkyne.

Radical Cascades: As mentioned in section 3.4, radical-initiated cascades can lead to poly-functionalized alkene products derived from the original alkyne backbone. mdpi.com

Advanced Spectroscopic and Analytical Characterization of 1 Phenyl 1 Heptyne

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule, including their chemical environment, proximity to other protons, and the number of adjacent, non-equivalent protons. For 1-Phenyl-1-heptyne, the ¹H NMR spectrum confirms the presence of both the phenyl group and the n-pentyl group attached to the alkyne moiety. wiley-vch.de

The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows distinct signals for the aromatic protons and the aliphatic protons of the heptyl chain. wiley-vch.de The aromatic protons appear in the downfield region (δ 7.24–7.45 ppm) due to the deshielding effect of the benzene (B151609) ring's electron cloud. wiley-vch.de These signals often present as complex multiplets, indicating coupling between the ortho, meta, and para protons. wiley-vch.de

The aliphatic protons of the pentyl group attached to the alkyne show characteristic signals in the upfield region. wiley-vch.de The methylene (B1212753) group (C₃-H₂) adjacent to the triple bond is deshielded by the alkyne's anisotropy and appears as a triplet around δ 2.40 ppm. wiley-vch.de The remaining methylene and methyl groups of the alkyl chain appear further upfield, with predictable multiplicities based on their neighboring protons. wiley-vch.de

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) (ppm) Multiplicity Coupling Constant (J) (Hz) Proton Assignment
7.45–7.32 Multiplet - 2H (Aromatic)
7.30–7.24 Multiplet - 3H (Aromatic)
2.40 Triplet 7.20 2H (-C≡C-CH₂-)
1.65–1.52 Multiplet - 2H (-CH₂-CH₂-CH₂CH₂CH₃)
1.48–1.28 Multiplet - 4H (-CH₂-CH₂-CH₃)
0.92 Triplet 7.20 3H (-CH₃)

Data sourced from a 400 MHz spectrum. wiley-vch.de

Carbon-13 (¹³C) NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound gives a distinct signal, allowing for a complete assignment of the carbon skeleton. The spectrum reveals signals for the aromatic carbons, the two sp-hybridized alkynyl carbons, and the sp³-hybridized carbons of the alkyl chain. wiley-vch.de

The alkynyl carbons (C₁ and C₂) are particularly characteristic, appearing in the midfield region of the spectrum (δ 80-91 ppm). wiley-vch.de The carbon attached to the phenyl group (C₁) is typically found further downfield than the carbon adjacent to the alkyl chain (C₂). wiley-vch.de The carbons of the phenyl ring appear between δ 124 and 132 ppm, with the ipso-carbon (the carbon directly attached to the alkyne) being identifiable. wiley-vch.de The aliphatic carbons of the pentyl group are observed in the upfield region (δ 14-32 ppm). wiley-vch.de

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) (ppm) Carbon Assignment
131.6 Aromatic CH
128.2 Aromatic CH
127.5 Aromatic CH
124.1 Aromatic ipso-C
90.5 Alkynyl C (-C ≡C-Ph)
80.6 Alkynyl C (-C≡C -CH₂-)
31.2 -CH₂-
28.5 -CH₂-
22.3 -CH₂-
19.4 -CH₂-
14.0 -CH₃

Data sourced from a 100 MHz spectrum. wiley-vch.de

To unambiguously assign all proton and carbon signals and confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons in the alkyl chain, for instance, between the terminal -CH₃ group and its neighboring -CH₂- group, and sequentially along the chain. sdsu.eduuvic.ca This confirms the integrity of the pentyl fragment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduresearchgate.net An HSQC spectrum would show a cross-peak linking the ¹H signal at δ 2.40 ppm to the ¹³C signal at δ 19.4 ppm, confirming this signal belongs to the methylene group adjacent to the alkyne. wiley-vch.desdsu.edu It is invaluable for assigning which proton is attached to which carbon. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlation). sdsu.edu This is crucial for connecting the different parts of the molecule. For this compound, an HMBC spectrum would reveal correlations from the methylene protons at δ 2.40 ppm to both alkynyl carbons (C₁ and C₂) and from the ortho-protons of the phenyl ring to the alkynyl carbon C₁ and the aromatic ipso-carbon C₄. wiley-vch.desdsu.edu These correlations definitively establish the connection of the phenyl ring and the pentyl group to the alkyne unit.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing key information about the functional groups present.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique for identifying functional groups. researchgate.net The FT-IR spectrum of this compound, typically recorded on a neat sample, displays several characteristic absorption bands. nih.gov

The most diagnostic feature for an alkyne is the C≡C stretching vibration. For an internal, unsymmetrically substituted alkyne like this compound, this band is expected to be weak but sharp and appear in the region of 2260–2190 cm⁻¹. The C-H stretching vibrations of the phenyl group are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the pentyl group appear just below 3000 cm⁻¹. chemicalbook.com Aromatic C=C ring stretching vibrations are typically seen in the 1600–1450 cm⁻¹ region. chemicalbook.com

Table 3: Key FT-IR Bands for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
> 3000 C-H Stretch Aromatic (Phenyl)
< 3000 C-H Stretch Aliphatic (Heptyl)
~2230 C≡C Stretch Internal Alkyne

Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental vibrations found in the mid-infrared region. medwinpublishers.com While less common for initial structural elucidation, NIR spectroscopy is a powerful tool for quantitative analysis and process monitoring due to its speed, non-destructive nature, and minimal sample preparation requirements. medwinpublishers.comresearchgate.net A NIR spectrum for this compound is available in spectral databases. nih.govspectrabase.com

Potential applications for this compound analysis using NIR could include:

Purity Assessment: Rapidly determining the purity of bulk samples by creating a calibration model that correlates spectral features with the concentration of known impurities.

Quantitative Analysis: Measuring the concentration of this compound in a mixture or solution, which is a common application in industrial settings. researchgate.net

On-line Process Monitoring: Integrating a NIR probe into a reaction vessel to monitor the progress of a reaction that produces or consumes this compound in real-time. medwinpublishers.com

Table 4: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 84397

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of this compound. By ionizing the molecule and analyzing the mass-to-charge ratio (m/z) of the resulting parent ion and its fragments, MS provides a molecular fingerprint.

High-Resolution Mass Spectrometry is employed to determine the exact mass of this compound with a very high degree of accuracy. This precision allows for the calculation of its elemental formula, distinguishing it from other compounds with the same nominal mass. The monoisotopic mass of this compound (C₁₃H₁₆) is calculated to be 172.1252 g/mol . chemspider.comnih.gov Experimental HRMS analysis, often using techniques like Electrospray Ionization (ESI), would be expected to yield a value extremely close to this theoretical mass, confirming the elemental composition. rsc.orgbeilstein-journals.org

Table 1: HRMS Data for this compound

Parameter Value
Molecular Formula C₁₃H₁₆
Calculated Monoisotopic Mass 172.125201 Da chemspider.com
Average Mass 172.271 Da chemspider.com

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions in mass spectrometry, each providing different types of structural information.

Electron Ionization (EI): This is a hard ionization technique that involves bombarding the sample with high-energy electrons (typically 70 eV), leading to extensive fragmentation. uni-saarland.de The resulting mass spectrum for this compound displays a distinct pattern of fragments that is useful for structural confirmation. nist.gov The molecular ion peak (M⁺·) at m/z 172 is observable. The fragmentation pattern is characterized by cleavages along the heptyl chain. Analysis of the EI spectrum from the NIST Mass Spectrometry Data Center shows prominent peaks that can be attributed to specific fragmentation pathways. nih.govnist.gov

Key observed fragments in the EI mass spectrum include:

m/z 115 and 117: These are among the most abundant ions in the spectrum. nih.gov The ion at m/z 115 likely corresponds to the loss of a butyl radical (•C₄H₉), while the fragment at m/z 117 could arise from a rearrangement process.

Rearrangement Products: The spectrum also shows ions that are products of rearrangement processes, such as the loss of an ethyl group ([M–C₂H₅]⁺ at m/z 143) or a propyl group ([M–C₃H₇]⁺ at m/z 129). aip.org

Table 2: Major Fragments in the Electron Ionization Mass Spectrum of this compound

m/z Relative Intensity Possible Fragment Identity / Loss
172 Moderate [C₁₃H₁₆]⁺· (Molecular Ion)
143 Moderate [M - C₂H₅]⁺
129 High [M - C₃H₇]⁺
117 High Rearrangement Fragment

Data interpreted from NIST and PubChem spectral data. nih.govnist.gov

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically imparts less energy to the molecule, resulting in minimal fragmentation. uni-saarland.de For a nonpolar hydrocarbon like this compound, ESI is less common than EI but can be effective, particularly for HRMS analysis. It usually produces protonated molecules [M+H]⁺ or adduct ions with sodium [M+Na]⁺ or potassium [M+K]⁺. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, providing information about the electronic transitions within a molecule. The chromophore in this compound consists of the phenyl group conjugated with the carbon-carbon triple bond. This extended π-system gives rise to characteristic π → π* electronic transitions. scielo.brnih.gov

While a specific spectrum for this compound is not widely published, its UV-Vis absorption characteristics can be inferred from similar phenylalkyne compounds. nih.gov The spectrum is expected to show multiple absorption bands, characteristic of substituted benzene rings. The fine structure typical of the benzene E₂ band (around 204 nm) and B-band (around 255 nm) would be present, likely shifted to longer wavelengths (a bathochromic shift) due to conjugation with the heptyne group. The solvent can influence the exact position and intensity of these peaks. researchgate.net For instance, studies on similar molecules show shifts in absorption maxima when the solvent is changed from a nonpolar one like n-heptane to a more polar one. researchgate.net

Chromatographic Methods for Purity Assessment and Separation

Chromatography is essential for separating this compound from reaction byproducts and starting materials, as well as for assessing its purity. postnova.com Gas chromatography and high-performance liquid chromatography are the most common techniques employed.

Gas Chromatography (GC): As a volatile and thermally stable compound, this compound is ideally suited for analysis by Gas Chromatography. postnova.com In GC, the compound is vaporized and travels through a capillary column, separating from other components based on boiling point and interactions with the column's stationary phase. A flame ionization detector (FID) is commonly used for quantitative analysis, while coupling the GC to a mass spectrometer (GC-MS) allows for both separation and identification. rsc.orgepa.gov

Table 3: Typical Gas Chromatography Parameters for Analysis

Parameter Description
Column Type Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5, HP-5ms, or similar phenyl-methylpolysiloxane). researchgate.netgrupobiomaster.com
Carrier Gas Helium or Nitrogen. grupobiomaster.com
Injector Temperature Typically 250 °C to ensure rapid vaporization. postnova.com
Oven Program A temperature gradient (e.g., starting at 100 °C and ramping up to 280 °C) to ensure separation of compounds with different boiling points.

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). rsc.org |

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the purity assessment of this compound, particularly for analyzing potential non-volatile impurities. Reversed-phase HPLC is the most common mode used for compounds of this polarity.

Table 4: Typical High-Performance Liquid Chromatography Parameters for Analysis

Parameter Description
Column Type Reversed-phase column (e.g., C18 or C8). researchgate.net
Mobile Phase A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water. mdpi.comtsijournals.com
Elution Mode Isocratic (constant mobile phase composition) or gradient (changing composition) elution.
Detector UV detector set to a wavelength where the compound absorbs strongly (e.g., around 254 nm). rsc.org

| Flow Rate | Typically 0.5 - 1.5 mL/min. rsc.orgtsijournals.com |

Theoretical and Computational Investigations of 1 Phenyl 1 Heptyne

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the intricacies of molecular systems. For 1-phenyl-1-heptyne, these calculations can predict a wide range of properties, from its electronic structure to its reactivity and spectroscopic characteristics. While specific DFT studies on this compound are not extensively documented in publicly available literature, the principles and methodologies are well-established and routinely applied to similar arylalkyne systems. researchgate.netappleacademicpress.comroutledge.com

Prediction of Electronic Structure and Reactivity Descriptors

DFT calculations can determine the optimized geometry of this compound, revealing bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. From this optimized structure, a variety of electronic properties and reactivity descriptors can be calculated.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity.

Other reactivity descriptors that can be derived from quantum chemical calculations include:

Ionization Potential: The energy required to remove an electron.

Electron Affinity: The energy released when an electron is added.

Electronegativity: A measure of an atom's ability to attract shared electrons.

Chemical Hardness and Softness: Resistance to change in electron distribution.

Fukui Functions: Indicate the sites within the molecule that are most susceptible to nucleophilic or electrophilic attack.

These descriptors provide a quantitative basis for predicting how this compound will behave in chemical reactions.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in mapping out the pathways of chemical reactions involving arylalkynes. rsc.org By calculating the potential energy surface, researchers can identify the most likely reaction mechanisms, including the structures of short-lived intermediates and transition states. nih.gov

For reactions involving this compound, such as cycloadditions, hydrogenations, or coupling reactions, DFT can be used to:

Locate the transition state structures connecting reactants to products.

Calculate the activation energy barriers for different proposed pathways.

Determine the thermodynamics of the reaction, indicating whether it is likely to be exothermic or endothermic.

This level of detail is often difficult to obtain through experimental means alone and is invaluable for understanding and optimizing reaction conditions.

Spectroscopic Property Prediction and Validation

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data. researchgate.net For this compound, this includes:

Infrared (IR) and Raman Spectra: Calculations can predict the vibrational frequencies and intensities, which correspond to the stretching and bending of chemical bonds. Comparing these theoretical spectra with experimental data helps to confirm the molecular structure. nih.gov

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. spectrabase.com This is particularly useful for assigning peaks in complex spectra and for confirming the regiochemistry and stereochemistry of reaction products.

Ultraviolet-Visible (UV-Vis) Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions responsible for UV-Vis absorption, providing insight into the molecule's electronic structure.

The agreement between calculated and experimental spectra serves as a validation of the computational model and the predicted molecular structure. researchgate.net

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide detailed information about static molecular properties, molecular modeling and dynamics simulations offer insights into the dynamic behavior of this compound and its interactions with its environment over time.

Molecular dynamics (MD) simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe molecular motion on a femtosecond timescale. For this compound, MD simulations could be used to study:

Conformational analysis: Exploring the different spatial arrangements of the molecule and their relative energies.

Solvation effects: Understanding how the presence of a solvent influences the structure and reactivity of the molecule.

Interactions with other molecules: Simulating the binding of this compound to a receptor or a catalyst surface.

These simulations provide a microscopic view of the processes that govern the macroscopic properties and behavior of the compound.

Chemoinformatics and Quantitative Structure-Activity Relationships (QSAR) for Arylalkyne Analogues

Chemoinformatics applies computational methods to analyze large datasets of chemical information. researchgate.netuio.no For arylalkyne analogues, chemoinformatic tools can be used to identify trends in structure-activity relationships (SAR) and structure-property relationships (SPR). researchgate.net

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or a specific physical property. dntb.gov.ua For a series of arylalkyne analogues, a QSAR model could be developed to predict, for example, their inhibitory activity against a particular enzyme.

The process typically involves:

Data Collection: Assembling a dataset of arylalkyne analogues with their measured activities.

Descriptor Calculation: Calculating a wide range of molecular descriptors (e.g., steric, electronic, hydrophobic) for each analogue.

Model Building: Using statistical methods to develop an equation that relates the descriptors to the activity.

Model Validation: Testing the predictive power of the model on an independent set of compounds.

Successful QSAR models can be used to prioritize the synthesis of new analogues with potentially enhanced activity, thereby accelerating the drug discovery or materials design process. nih.gov

Computational Design of Catalysts for this compound Reactions

Computational chemistry has become an indispensable tool in the design and optimization of catalysts for a wide range of chemical transformations, including those involving alkynes. nih.govresearchgate.netacs.org The rational design of catalysts for reactions with this compound can be significantly enhanced through computational modeling. researchgate.net

The process of computational catalyst design often involves the following steps:

Mechanism Elucidation: As described in section 5.1.2, understanding the detailed reaction mechanism is the first step. This allows for the identification of the rate-determining step and the key catalyst-substrate interactions.

In Silico Screening: A virtual library of potential catalyst candidates can be screened computationally. By calculating the activation energy for the rate-determining step for each candidate, the most promising catalysts can be identified for experimental investigation.

Catalyst Optimization: For a promising catalyst, computational methods can be used to fine-tune its structure to improve its activity, selectivity, or stability. For instance, the electronic and steric properties of ligands in an organometallic catalyst can be systematically varied in silico to find the optimal combination.

This computational approach can significantly reduce the time and resources required for catalyst development compared to traditional trial-and-error methods. rsc.org

Applications of 1 Phenyl 1 Heptyne As a Building Block in Advanced Organic and Polymer Chemistry

Role in the Synthesis of Complex Molecular Architectures

The reactivity of the alkyne functional group makes 1-phenyl-1-heptyne a valuable precursor for synthesizing intricate organic molecules. It can undergo various addition, cyclization, and coupling reactions to build molecular complexity.

Stereoselective Synthesis of Natural Product Analogues

While direct applications of this compound in the total synthesis of specific natural products are not extensively documented, its structural motif is relevant to the synthesis of natural product analogues. Internal alkynes are crucial intermediates in stereoselective reactions designed to construct complex molecular frameworks similar to those found in nature. For instance, synthetic strategies for bioactive natural products often involve the coupling of fragments, where an alkyne moiety can be strategically placed for subsequent transformations into stereochemically rich structures. mdpi.comscielo.br The synthesis of complex molecules often relies on building blocks that can be elaborated through various chemical reactions, a role that this compound and similar alkynes can fulfill. finechemical.netopenrepository.com

Precursor for Heterocyclic Compounds

Internal alkynes like this compound are valuable precursors for synthesizing a wide range of heterocyclic compounds, which are core structures in many pharmaceuticals and functional materials. openmedicinalchemistryjournal.com Palladium-catalyzed annulation reactions of internal alkynes are a powerful method for constructing aromatic heterocycles. acs.org For example, the Larock heteroannulation involves the palladium-catalyzed reaction between an internal alkyne and a functionalized aryl halide, such as an o-iodoaniline, to produce 2,3-disubstituted indoles. ub.edu This methodology has been extended to create other nitrogen- and oxygen-containing heterocycles like isoquinolines and isocoumarins. ub.edu

Other metal-catalyzed reactions enable the synthesis of different heterocyclic systems. Cobalt-catalyzed annulation of internal alkynes with o-phenylenediamines can yield quinoxalines. researchgate.net Copper-catalyzed transformations have also been developed for synthesizing various heterocycles from internal alkynes. rsc.org Furthermore, metal-promoted silylcarbocyclization reactions of alkynes provide routes to various silacycles and other complex heterocyclic structures. mdpi.com These established synthetic methods highlight the potential of this compound as a versatile building block for a diverse array of heterocyclic architectures.

Integration into Supramolecular Architectures

This compound can be integrated into larger molecular systems that form organized supramolecular structures. This is most prominently achieved through its polymerization. The resulting polymer, poly(this compound), possesses a rigid helical backbone due to the conjugated polyene structure. capes.gov.brkyoto-u.ac.jp This inherent chirality at the macromolecular level can be transferred to create macroscopic chiral assemblies. pku.edu.cn

The self-assembly of such polymers is driven by non-covalent interactions, such as π-π stacking of the phenyl pendants and van der Waals forces between the alkyl chains. pku.edu.cnresearchgate.net These interactions can lead to the formation of well-defined nanostructures, including fibers, vesicles, and helical ribbons. pku.edu.cnacs.org The process of polymerization-induced self-assembly (PISA) has been used to create assemblies of conjugated block copoly(phenylacetylene)s, where the morphology of the resulting nanostructures can be controlled by the polymer block lengths. acs.orgresearchgate.net The ability to form these ordered, dynamic structures makes polymers derived from this compound interesting for applications in materials science, where the creation of self-healing or stimuli-responsive materials is a goal. researchgate.netacademie-sciences.fracs.org

Polymerization of this compound and its Derivatives

The polymerization of this compound and other substituted acetylenes yields polyacetylenes, a class of conjugated polymers with interesting optical and electronic properties. kyoto-u.ac.jp

Catalytic Polymerization Mechanisms (e.g., Coordination-Insertion)

The polymerization of substituted acetylenes is typically achieved using transition metal catalysts, with rhodium (Rh), palladium (Pd), tungsten (W), and tantalum (Ta) complexes being particularly effective. kyoto-u.ac.jpresearchgate.netresearchgate.netresearchgate.net Two primary mechanisms are generally considered for these polymerizations: metathesis and coordination-insertion.

The coordination-insertion mechanism is analogous to Ziegler-Natta polymerization and is the predominant pathway for rhodium- and palladium-based catalysts. researchgate.netmdpi.comlibretexts.org The process involves several key steps:

Coordination: The alkyne monomer coordinates to a vacant site on the transition metal catalyst. mdpi.com

Insertion: The coordinated alkyne then inserts in a cis-fashion into a metal-carbon bond of the growing polymer chain. mdpi.com This migratory insertion step regenerates the vacant site, allowing for the coordination of the next monomer.

Propagation: Repetition of these coordination and insertion steps builds the polymer backbone. researchgate.net

Rhodium(I) catalysts are widely used as they are tolerant of various functional groups and typically produce highly stereoregular polymers with a cis-transoidal configuration via this mechanism. researchgate.netmdpi.com Palladium catalysts have also been shown to polymerize substituted acetylenes through an insertion mechanism. researchgate.net Depending on the specific catalyst and monomer structure, a metathesis mechanism, which proceeds through a metal-carbene and a metallacyclobutene intermediate, can also occur. researchgate.netrsc.org

Design and Properties of Poly(this compound) Materials

Poly(this compound) and its derivatives are a class of materials with notable thermal, solubility, and photophysical properties. By altering the substituents on the phenylacetylene (B144264) monomer, these properties can be tuned. Homologues like poly(1-phenyl-1-hexyne) and poly(1-phenyl-1-octyne) have been synthesized and characterized, providing insight into the expected properties of poly(this compound).

These polymers typically exhibit high thermal stability and are readily soluble in common organic solvents such as toluene, chloroform (B151607), and tetrahydrofuran (B95107) (THF). researchgate.net Research on related poly(phenylalkyne)s has shown that they can be synthesized with high molecular weights (Mw up to 2.5 x 105 g/mol ) in high yields using tungsten- or tantalum-based catalysts. researchgate.net

One of the most significant properties of these materials is their luminescence. Upon photoexcitation, these polymers can emit strong light, often in the blue region of the spectrum, with high quantum efficiencies. researchgate.net For example, hyperbranched polyarylenes synthesized from copolymerizing diynes with 1-heptyne (B1330384) emit strong blue light with intensities greater than that of poly(1-phenyl-1-octyne), a well-known highly luminescent polyacetylene. researchgate.net

The table below summarizes typical properties reported for closely related poly(phenylalkyne) materials.

PropertyValue/DescriptionReference
Catalyst System WCl₆–Ph₄Sn, TaCl₅–Ph₄Sn researchgate.net
Molecular Weight (Mw) Up to 2.5 × 10⁵ g/mol researchgate.net
Solubility Soluble in THF, toluene, CHCl₃, CH₂Cl₂ researchgate.net
Thermal Stability High; decomposition temperatures often >300°C researchgate.net
Photoluminescence Strong UV/blue light emission researchgate.net
Quantum Yield Can be high (up to 94%) researchgate.net
Polymer Structure Typically cis-transoidal helical backbone capes.gov.brresearchgate.net

Optoelectronic and Functional Applications of Resulting Polymers

Substituted polyacetylenes are a class of conjugated polymers that have garnered significant interest for their electronic and photonic properties. cambridge.orgresearchgate.net The polymerization of monosubstituted or disubstituted acetylenes, such as this compound, can be achieved using various transition metal catalysts. Research on the polymerization of similar 1-phenyl-1-alkynes, like 1-phenyl-1-hexyne, has been reported using pentahalides of niobium (NbCl₅) and tantalum (TaCl₅). sigmaaldrich.com These catalysts are effective in producing high molecular weight polymers from disubstituted acetylenes.

The resulting polymer, poly(this compound), would possess a backbone of alternating carbon-carbon double bonds with pendant phenyl and pentyl groups at each repeat unit. This structure gives rise to a π-conjugated system, which is the basis for its potential optoelectronic applications. cambridge.orgresearchgate.net

Key properties and applications of such polymers include:

Luminescence: Substituted polyacetylenes are often highly luminescent. mdpi.com For instance, research on hyperbranched polyarylenes, synthesized via the co-polymerization of various diynes with terminal alkynes like 1-heptyne, has yielded polymers that emit strong blue light. researchgate.net The photoluminescence intensity of these materials was found to be even greater than that of poly(1-phenyl-1-octyne), a well-known highly emissive polyacetylene. researchgate.net This suggests that polymers derived from this compound would also likely be highly emissive, making them promising candidates for active layers in light-emitting diodes (LEDs) and other display technologies. mdpi.comacs.org

Solubility and Processability: The presence of the alkyl (pentyl) side chain on the polymer backbone enhances its solubility in common organic solvents. researchgate.net This is a crucial advantage over unsubstituted polyacetylene, which is notoriously insoluble and difficult to process, limiting its practical use. cambridge.org Good solubility allows for the easy fabrication of thin, uniform films from solution, which is essential for manufacturing electronic devices. acs.org

Thermal Stability: Polyarylenes and other substituted polyacetylenes generally exhibit excellent thermal stability, a desirable characteristic for materials used in electronic devices that can generate heat during operation. researchgate.net

Functional Materials: Beyond optoelectronics, these polymers have potential as functional materials in other areas. Their unique combination of a rigid conjugated backbone and flexible side chains can be exploited in applications such as gas separation membranes and sensors. researchgate.net

Polymerization Catalyst TypeMonomer ExampleResulting PolymerPotential Application
Tantalum/Niobium Halides1-Phenyl-1-hexynePoly(1-phenyl-1-hexyne)Luminescent Materials sigmaaldrich.com
TaCl₅–Ph₄Sn1-Heptyne / DiynesHyperbranched PolyarylenesBlue Light Emitters researchgate.net
Rhodium ComplexesPhenylacetylenesStereoregular Poly(phenylacetylene)sOrganic Electronics, Sensors researchgate.netmdpi.com

Development of Pharmaceutical and Agrochemical Intermediates

The carbon-carbon triple bond in this compound is a highly versatile functional group that can participate in a wide array of chemical transformations, making it a valuable intermediate for synthesizing complex, biologically active molecules. While direct use of this compound in marketed drugs may not be widely documented, its structural motifs and reactivity patterns are relevant to the synthesis of pharmaceutical and agrochemical compounds.

The precursor molecule, 1-heptyne, is recognized as a fundamental building block for creating complex acetylenic molecules within the pharmaceutical and agrochemical sectors. finechemical.netjaydevchemicals.com For example, 1-heptyne is a reported starting material for synthesizing certain bioactive molecules and agrochemicals. finechemical.net This establishes the utility of the seven-carbon alkyne chain in generating biologically relevant structures.

Furthermore, the phenylacetylene scaffold, of which this compound is a derivative, is a key component in many synthetic pathways. Phenylacetylene and its derivatives are used in various coupling reactions (e.g., Sonogashira, Glaser, and cycloadditions) to construct complex heterocyclic and carbocyclic systems that form the core of many medicinal compounds. mdpi.com These reactions allow for the precise introduction of the phenyl-alkynyl moiety into larger molecular frameworks.

Alkynes, in general, are crucial intermediates. For instance, they are used in the synthesis of pyrazole (B372694) derivatives which have shown antiproliferative activity. mdpi.com They can also be converted into other functional groups, such as ketones, vinyl halides, and stereodefined alkenes, which are themselves important precursors in multi-step syntheses of active pharmaceutical ingredients (APIs). The reactivity of this compound makes it a potential precursor for:

Heterocyclic compounds: Through cycloaddition reactions for creating pyridines, pyrazoles, or isoxazoles.

Complex natural products: Serving as a fragment in the total synthesis of complex molecules.

Kinase inhibitors and other targeted therapies: Where the rigid alkyne linker can be used to position functional groups for optimal binding to biological targets.

Contribution to Specialty Chemicals and Advanced Materials

This compound serves as a valuable precursor in the synthesis of specialty chemicals and advanced materials due to its unique combination of a phenyl ring, an alkyne, and an alkyl chain.

Advanced Materials: As discussed, the polymerization of this compound leads to substituted polyacetylenes, which are considered advanced materials due to their specialized optoelectronic properties. researchgate.netresearchgate.net The ability to tune these properties by modifying the substituents makes them a target for research in materials science. For instance, hyperbranched polymers created using terminal alkynes like 1-heptyne have been investigated for their nonlinear optical properties, showing strong attenuation of intense laser pulses, which points to applications in optical limiting devices. researchgate.net

Specialty Synthesis: In the realm of specialty chemicals, this compound can be used in highly regioselective reactions. For example, related 1-phenyl-1-alkynes are used in gallium trichloride-catalyzed alkyne-aldehyde couplings to produce polysubstituted naphthalene (B1677914) derivatives, which are high-value, complex aromatic structures. chemicalbook.com

Molecular Scaffolding: The compound can act as a rigid molecular scaffold. The linear geometry of the alkyne group, combined with the planarity of the phenyl ring, provides a well-defined structural element for building supramolecular assemblies, liquid crystals, or other organized molecular systems. The pentyl chain adds a flexible, lipophilic component that can influence self-assembly and solubility.

The transformation of this compound through reactions like stereoselective hydrogenation can yield specific isomers of 1-phenyl-1-heptene, which are also valuable specialty chemicals for further synthesis. sigmaaldrich.com This versatility allows chemists to leverage this compound as a starting point for a diverse range of high-value chemical products.

Biological Activity and Mechanistic Studies of 1 Phenyl 1 Heptyne Analogues

Evaluation of Bioactive Properties in Derived Compounds

Antimicrobial Activity Investigations

Derivatives based on the phenylalkyne scaffold have demonstrated notable antimicrobial and antifungal properties. Phenylalkyne compounds are recognized for their potent activity against both planktonic cultures and biofilms of various microorganisms. encyclopedia.pub Specifically, they have shown strong antifungal effects against Candida species and antimicrobial action against biofilms of oral bacteria such as Aggregatibacter actinomycetemcomitans and Porphyromonas gingivalis. encyclopedia.pub

Further illustrating the potential of this class, complex hybrid molecules incorporating a phenylacetylene (B144264) moiety have shown significant biological activity. For instance, conjugates of oleanolic acid (a triterpenoid) with substituted phenylacetylenes, linked via a triazole ring, were active against several pathogenic fungi, including Sclerotinia sclerotiorum, Botrytis cinerea, and Rhizoctonia solani. nih.gov The resulting compounds showed markedly improved antifungal activity compared to the parent triterpenoid (B12794562), with some derivatives achieving inhibition rates of over 85%. nih.gov Another C13-acetylene natural product, pontica epoxide, has also been noted for its contribution to the antibacterial activity of extracts from Artemisia annua. mdpi.com

Table 1: Antimicrobial Activity of select Phenylalkyne Analogues
Compound/Derivative ClassTarget Microorganism(s)Observed ActivityReference
Phenylalkyne compoundsCandida species, A. actinomycetemcomitans, P. gingivalisPotent antifungal and antimicrobial activity against biofilms. encyclopedia.pub
Oleanolic acid-phenylacetylene conjugatesS. sclerotiorum, B. cinerea, R. solaniSignificant antifungal activity (inhibition rates >85%). nih.gov
Pontica EpoxideBacteriaContributes significantly to antibacterial activity. mdpi.com
Specific trypanocidal phenylalkyne derivativesBacteria and FungiNo significant antibacterial or antifungal activity observed. researchgate.net

Anticancer Potential and Cytotoxicity Studies

The cytotoxic potential of 1-phenyl-1-heptyne analogues and related phenylalkynes has been evaluated against various cancer cell lines. Synthetic diarylheptanoids, prepared through the alkynylation of 3-hydroxy-5-phenyl pentanal with substituted phenyl acetylenes, demonstrated significant anti-proliferative effects on human leukemia (THP-1) and melanoma (A-375) cell lines. researchgate.net

The nature of the substituent on the alkyne chain is a critical determinant of cytotoxicity. In a study on C-7-alkynylated pyrrolotriazine C-ribonucleosides, analogues bearing small alkylacetylene groups (e.g., cyclopropylacetylene (B33242), propylacetylene) exhibited potent cytotoxic activity, with IC₅₀ values in the nanomolar range across a panel of cancer cell lines. nih.gov In stark contrast, the derivative with a 7-phenylacetylene substituent completely lacked activity against all tested tumor cells. nih.gov This highlights that while the alkyne moiety is key, a bulky aromatic substituent like a second phenyl group can be detrimental to activity in certain molecular contexts.

The length of the alkyl chain attached to a phenyl-containing core also influences anticancer activity. In a study of phenylalkyl isoselenocyanates, which are structurally related to compounds derived from cruciferous vegetables, cytotoxicity against glioblastoma, breast, and prostate cancer cell lines consistently increased as the alkyl chain length grew. nih.gov

Table 2: Cytotoxicity of select Phenylalkyne Analogues against Cancer Cell Lines
Compound/Derivative ClassCancer Cell Line(s)Activity (IC₅₀)Key FindingReference
Diarylheptanoid analogues (from phenyl acetylenes)THP-1 (Leukemia), A-375 (Melanoma)12.62 - 12.82 µg/mLSignificant anti-proliferative activity. researchgate.net
7-Cyclopropylacetylene Pyrrolotriazine C-nucleosideCapan-1 (Pancreatic), HL-60 (Leukemia)0.02 - 0.08 µMPotent cytotoxicity. nih.gov
7-Propylacetylene Pyrrolotriazine C-nucleosideCapan-1, HL-600.09 - 0.17 µMPotent cytotoxicity. nih.gov
7-Phenylacetylene Pyrrolotriazine C-nucleosideVarious tumor cell lines> 10 µMComplete lack of activity. nih.gov

Molecular Interactions and Target Modulation

Enzyme Inhibition and Receptor Binding

Analogues of this compound have been implicated in the modulation of various enzymes and receptors. Some imidazole-containing drugs, which can be synthesized from phenylalkynes, are known to interact with the cytochrome P450 monooxygenase system, potentially leading to enzyme inhibition. google.comresearchgate.net This interaction is a key consideration in drug metabolism and design.

More specific inhibitory roles have been identified for complex analogues synthesized using phenylacetylenes. For example, hybrid molecules containing a phenylacetylene-derived triazole ring linked to a triterpenoid scaffold have been shown to be effective inhibitors of α-glucosidase. nih.gov Molecular docking studies suggest these compounds act as competitive inhibitors by binding directly to residues within the active site of the enzyme. nih.gov In another example, benzofuran-appended aminoquinazoline hybrids prepared using phenylacetylene showed inhibitory activity against the Epidermal Growth Factor Receptor-Tyrosine Kinase (EGFR-TK). up.ac.za

However, not all phenylalkyne derivatives show strong inhibitory activity. In a study of Stemona alkaloids, a derivative containing a phenylalkyne side chain was evaluated as an acetylcholinesterase (AChE) inhibitor but was found to be less active than other analogues with more flexible side chains. uow.edu.au

Pathway Perturbation Analysis

The biological effects of phenylalkyne analogues are mediated through the disruption of critical cellular pathways. For certain antifungal phenyl-heptatriynes, the primary mechanism of action is believed to be the physical disruption of the cell membrane's integrity. mdpi.com This leads to leakage of cellular contents and cell death. Other antimicrobial agents are known to function by inactivating membrane-bound enzymes or damaging intracellular proteins and nucleic acids. encyclopedia.pub

In the context of anticancer activity, diphenylacetylene-based retinoid analogues have been found to induce DNA damage, a key pathway for triggering apoptosis in cancer cells. dntb.gov.ua Related compounds, such as isothiocyanates, are known to exert their anticarcinogenic effects by blocking cell-cycle progression, thereby halting proliferation. nih.gov The induction of apoptosis is a common endpoint for cytotoxic phenylalkyne analogues, often triggered by upstream events like membrane damage or DNA damage.

Structure-Activity Relationship (SAR) Derivation for Biological Efficacy

The biological efficacy of this compound analogues is heavily dependent on their specific chemical structure. Structure-activity relationship (SAR) studies have revealed several key trends.

A primary factor is the nature of the substituent at the terminus of the alkyne chain. In a series of C-7 substituted pyrrolotriazine C-nucleosides, derivatives with small, non-aromatic alkynyl groups, such as cyclopropylacetylene and propylacetylene, demonstrated potent nanomolar cytotoxicity. nih.gov In contrast, the introduction of a bulky 7-phenylacetylene group led to a complete loss of anticancer activity, suggesting that steric hindrance at this position can prevent effective interaction with the biological target. nih.gov

The length of the alkyl chain is also crucial. For phenylalkyl isoselenocyanates, a direct relationship was observed where anticancer activity increased with the length of the alkyl chain against several cancer cell lines. nih.gov This suggests that increased lipophilicity can enhance cell membrane interaction or binding to a hydrophobic pocket in the target protein.

Flexibility of the side chain can also be more important than the rigidity conferred by the alkyne bond. In a study of Stemona alkaloid derivatives, an analogue with a flexible 2-phenylethyl side chain was found to be ten times more active as an acetylcholinesterase inhibitor than its rigid phenylalkyne counterpart. uow.edu.au This indicates that for some targets, conformational freedom is necessary for optimal binding.

Finally, the incorporation of the phenylalkyne motif into larger, complex structures can dramatically enhance bioactivity. Triterpenoid derivatives, when conjugated with phenylacetylene, showed significantly improved antifungal properties compared to the parent compounds, demonstrating a synergistic effect. nih.gov

Environmental Fate and Degradation Pathways of 1 Phenyl 1 Heptyne

Microbial Degradation Processes

Microorganisms play a significant role in the breakdown of aromatic hydrocarbons in the environment. The degradation of 1-Phenyl-1-heptyne can occur under both aerobic and anaerobic conditions, with different enzymatic pathways involved in each.

Aerobic Biotransformation Mechanisms

Under aerobic conditions, the initial attack on aromatic hydrocarbons is typically carried out by oxygenase enzymes. For compounds like this compound, the degradation pathway is expected to be similar to that of other phenyl-substituted alkanes and alkynes.

Research on the microbial conversion of phenylacetylene (B144264), a close structural analog, has shown that bacteria can partially degrade it. dtic.mil The process involves the formation of a ring fission product, 2-hydroxy-6-oxo-2,4-octadiene-7-yneoic acid. dtic.mil A key step in this pathway is the conversion of phenylacetylene to its corresponding cis-diol by mutants lacking a functional cis-diol dehydrogenase. dtic.mil This suggests that a dioxygenase enzyme initiates the attack on the aromatic ring. For this compound, a similar mechanism would likely involve the formation of a cis-dihydrodiol, which is then further oxidized, leading to the cleavage of the aromatic ring.

Studies on the aerobic degradation of phenylacetic acid, another related compound, have identified succinyl-CoA and acetyl-CoA as final products of the catabolic pathway. nih.gov This indicates that the breakdown of the phenyl group can lead to intermediates that enter central metabolic cycles. The degradation of various phenylalkanes by Pseudomonas and Nocardia strains has also been documented, further supporting the microbial capacity to metabolize such compounds. nih.govnih.gov

Anaerobic Biotransformation Pathways

Anaerobic degradation of aromatic hydrocarbons proceeds through different mechanisms than aerobic pathways, as molecular oxygen is not available. While direct evidence for the anaerobic biotransformation of this compound is not available, pathways can be postulated based on studies of other aromatic hydrocarbons under anoxic conditions.

A common initial reaction in the anaerobic metabolism of alkylbenzenes is the addition of fumarate (B1241708) to the alkyl side chain, a reaction catalyzed by benzylsuccinate synthase. rsc.org This has been observed in both denitrifying and sulfate-reducing bacteria. researcher.life For this compound, a similar activation step could potentially occur on the alkyl chain, although the presence of the triple bond might influence the enzymatic process.

Another possible anaerobic mechanism is hydroxylation independent of oxygen, which has been proposed for the activation of hydrocarbons. rsc.org In some cases, aromatic compounds can be completely mineralized to CO2 under anaerobic conditions, often through the formation of phenolic intermediates which then undergo ring cleavage. rsc.orgnih.gov However, under certain conditions, compounds like phenol (B47542) and p-cresol (B1678582) can be stable end-products of anaerobic metabolism. nih.gov The presence of nitrate (B79036) can facilitate the metabolic decomposition of these aromatic compounds through denitrification. nih.gov It is important to note that some terminal alkynes have been found to be persistent under anaerobic conditions.

Abiotic Environmental Transformation

In addition to microbial degradation, this compound can be transformed in the environment through abiotic processes such as photolysis, hydrolysis, and oxidation.

Photolytic Degradation under Environmental Conditions

Photodegradation is a significant abiotic transformation process for many organic pollutants in aquatic environments. acs.org Aromatic compounds, in particular, can absorb sunlight, leading to photochemical reactions.

While specific studies on the photolysis of this compound are not available, research on related compounds provides insights into potential pathways. The photodegradation of poly(phenylacetylene)s has been studied, indicating that the phenylacetylene structure is susceptible to photo-induced changes. nih.gov The presence of a conjugated system, including the phenyl ring and the alkyne bond, suggests that this compound could absorb UV radiation present in sunlight, leading to its degradation. The photodegradation of phenanthrene, a polycyclic aromatic hydrocarbon, follows first-order kinetics in aqueous solutions, with its half-life being dependent on sunlight intensity. acs.org It is plausible that this compound undergoes similar direct photolysis.

Furthermore, photocatalytic degradation in the presence of semiconductor materials like TiO2 is a known mechanism for the breakdown of aromatic compounds like phenol. researchgate.netresearchgate.net The photocatalytic degradation of halogenated phenylacetylenes on Cu2O surfaces has also been reported, suggesting that such processes could contribute to the transformation of this compound in environments containing suitable photocatalysts. acs.org

Hydrolysis and Oxidation in Aquatic Systems

The chemical stability of this compound in aquatic systems is influenced by hydrolysis and oxidation reactions. Alkynes are generally not readily hydrolyzed under typical environmental pH conditions. However, the hydration of the triple bond can occur, especially in the presence of catalysts. For instance, phenylacetylene can be hydrated to acetophenone (B1666503) in the presence of mercury or gold reagents, a reaction that can also proceed in high-temperature water. umich.eduwikipedia.org While these conditions are not typical of most natural waters, they suggest a potential, albeit slow, transformation pathway.

Oxidation represents a more likely abiotic degradation route in aquatic environments. Alkynes can be oxidized by various agents, leading to the cleavage of the triple bond. aakash.ac.injove.com Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the alkyne bond to form carboxylic acids. jove.com In the case of a terminal alkyne, one of the products would be carbon dioxide. jove.com While these strong oxidants are not typically present at high concentrations in the environment, reactions with photochemically generated reactive oxygen species, such as hydroxyl radicals, can lead to the oxidation of organic pollutants. The oxidation of aromatic alkenes and alkynes can be catalyzed by iron complexes in the presence of hydrogen peroxide. nih.gov

Environmental Monitoring and Analytical Methodologies for Detection

The detection and quantification of this compound in environmental matrices like air, water, and soil would likely rely on analytical techniques developed for other volatile and semi-volatile organic compounds, particularly aromatic hydrocarbons.

Given its structure, gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS) would be the most suitable analytical method. nih.gov For trace-level analysis in complex environmental samples, a pre-concentration step is often necessary. nih.gov Common techniques for sample preparation include:

Purge-and-trap: This method is widely used for volatile organic compounds (VOCs) in water samples. nih.gov

Solid-phase extraction (SPE): SPE is a predominant method for extracting and concentrating organic micropollutants from environmental samples. nih.gov

Solid-phase microextraction (SPME): SPME is another effective technique for the extraction of aromatic hydrocarbons from water and air samples. dtic.mil

Phenylacetylene has been used as a surrogate standard for the determination of benzene (B151609), toluene, ethylbenzene, and xylenes (B1142099) (BTEX) by GC/FID, indicating its suitability for this type of analysis. researchgate.net The selection of the specific analytical method would depend on the environmental matrix, the expected concentration range, and the required sensitivity and selectivity.

Below is an interactive data table summarizing potential analytical methods.

Analytical TechniqueDetectorSample PreparationApplicability
Gas Chromatography (GC)Flame Ionization Detector (FID)Purge-and-trap, SPE, SPMEQuantification in less complex matrices
Gas Chromatography (GC)Mass Spectrometry (MS)Purge-and-trap, SPE, SPMEIdentification and quantification in complex matrices
High-Performance Liquid Chromatography (HPLC)UV or Fluorescence DetectorSPEAnalysis of less volatile transformation products
Liquid Chromatography-Mass Spectrometry (LC-MS)Mass Spectrometer (MS)SPEIdentification and quantification of polar metabolites

Future Perspectives and Unaddressed Research Questions for 1 Phenyl 1 Heptyne

Current Limitations and Knowledge Gaps

While the basic identity and some physical properties of 1-Phenyl-1-heptyne are documented, there are significant gaps in the comprehensive understanding of this compound. nist.govnist.govnih.gov The existing literature primarily provides foundational data, leaving many areas under-explored.

Reactivity and Mechanistic Details: The full scope of this compound's reactivity is not well-documented. There is a lack of systematic studies on its behavior in a wide range of modern organic reactions. For instance, detailed mechanistic investigations into its cycloadditions, transition-metal-catalyzed transformations, or behavior under photochemical conditions are scarce. Understanding the subtle electronic and steric influences of the phenyl and heptyl groups on the alkyne's reactivity is crucial for its predictable application in synthesis.

Physicochemical Data: Comprehensive data on the compound's properties are limited. While basic information such as molecular weight and boiling point at reduced pressure is available, a full dataset including thermodynamic properties like enthalpy of formation, Gibbs free energy, and heat capacity is not fully established. nist.govchemeo.com Furthermore, its behavior in different solvent systems and its atmospheric chemistry, including potential degradation pathways, remain largely uninvestigated. copernicus.org

Biological and Toxicological Profile: There is a significant knowledge gap concerning the biological activity and toxicological profile of this compound. No extensive studies have been published regarding its metabolic fate, potential cytotoxicity, or environmental impact. This lack of information is a major limitation for any potential application in materials that may come into contact with biological systems or be released into the environment. ecojustice.ca

Emerging Methodologies and Research Opportunities

Advances in chemical synthesis and analysis offer exciting opportunities to address the existing knowledge gaps for this compound.

Advanced Synthetic Applications: Modern catalytic methods present a major research opportunity.

Transition-Metal Catalysis: The application of palladium, rhodium, or copper catalysts in cross-coupling and cyclization reactions involving this compound could yield novel and complex molecular architectures. acs.org Investigating its use in well-established reactions like the Buchwald-Hartwig amination or Sonogashira coupling could expand the toolkit for synthesizing substituted alkenes and aromatic compounds. vwr.com

Asymmetric Catalysis: Exploring the enantioselective hydrogenation or functionalization of the alkyne could lead to the synthesis of valuable chiral molecules. researchgate.net The development of stereoselective reactions would be a significant step towards its use as a precursor in the pharmaceutical or fine chemical industries. nih.gov

Polymerization: The potential of this compound as a monomer in polymerization reactions is an unaddressed area. Research into its polymerization could lead to new materials with interesting optical or electronic properties derived from the conjugated backbone.

Sophisticated Analytical and Computational Techniques:

Spectroscopic Analysis: The use of advanced, multi-dimensional NMR techniques could provide a more detailed and unambiguous assignment of its structure and reveal subtle through-space interactions that govern its reactivity. researchgate.net

Computational Chemistry: Quantum chemical calculations can be employed to predict reaction pathways, transition states, and spectroscopic properties. copernicus.org Such in-silico studies can guide experimental work, saving time and resources, and provide deep mechanistic insights that are difficult to obtain experimentally.

High-Throughput Screening: Employing high-throughput screening methods could rapidly assess the biological activity of this compound and its derivatives against various targets, potentially uncovering new applications in medicinal chemistry or agrochemistry. openmedicinalchemistryjournal.com

Broader Impact on Chemical Science and Technology

Focused research on this compound, while specific, can have a broader impact on the chemical sciences.

Model System for Alkyne Chemistry: As a simple, disubstituted internal alkyne, this compound serves as an excellent model system for studying fundamental aspects of alkyne reactivity. A deeper understanding of its behavior can provide general principles applicable to a wide range of more complex alkynes, aiding in reaction design and prediction.

Development of New Materials: Phenyl-alkyne motifs are integral to many functional materials, including organic light-emitting diodes (OLEDs), molecular wires, and functional polymers. A thorough investigation into the properties of this compound and its polymers could contribute to the rational design of new materials with tailored electronic and photophysical properties.

Advancement of Synthetic Methodology: The challenges encountered and solved in developing new reactions for a relatively simple molecule like this compound often lead to the development of more robust and versatile synthetic methods. These new methodologies can then be applied to the synthesis of more complex and valuable molecules, including pharmaceuticals and natural products. rsc.orgacs.org For example, developing a "green" synthesis for this compound or its derivatives could contribute to the broader push for sustainable practices in the chemical industry. rsc.org

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-phenyl-1-heptyne, and how can retrosynthetic analysis optimize pathway selection?

  • Methodological Answer : Begin with alkyne functionalization via Sonogashira coupling, using phenylacetylene and 1-bromohexane as precursors. Retrosynthetic tools (e.g., AI-powered synthesis planning) can identify feasible routes by prioritizing atom economy and minimizing side reactions. Cross-validate pathways using databases like Reaxys for precedent reactions .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm alkyne and phenyl group positions. Infrared (IR) spectroscopy verifies C≡C stretching (~2100–2260 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (172.27 g/mol). For purity, use gas chromatography (GC) with flame ionization detection (FID) .

Q. What experimental protocols are recommended for determining temperature-dependent physical properties of this compound?

  • Methodological Answer : Employ differential scanning calorimetry (DSC) for melting point analysis (358.46–446.14 K) and dynamic distillation for boiling point determination (532.52–754.72 K). Use Joback group-contribution methods to model temperature-dependent heat capacity variations and validate with experimental data .

Advanced Research Questions

Q. How can computational chemistry resolve contradictions in reported thermophysical data for this compound?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict enthalpy of vaporization and compare with experimental values. Use Monte Carlo simulations to assess intermolecular interactions affecting boiling point discrepancies. Cross-reference with published datasets (e.g., PubChem, ECHA) to identify outliers .

Q. What strategies ensure reproducibility in catalytic applications of this compound?

  • Methodological Answer : Standardize catalyst loading (e.g., Pd/Cu ratios in Sonogashira coupling) and solvent systems (e.g., THF vs. DMF). Document inert atmosphere conditions (N₂/Ar) and moisture levels. Publish detailed supplementary materials, including raw NMR spectra and GC traces, adhering to journal guidelines for experimental transparency .

Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?

  • Methodological Answer : Use in situ Fourier-transform infrared (FTIR) spectroscopy to monitor alkyne reactivity in real time. For radical pathways, apply electron paramagnetic resonance (EPR) spectroscopy. Time-resolved UV-Vis analysis tracks intermediate formation in photochemical reactions .

Q. What statistical approaches are suitable for analyzing variability in this compound’s biological activity data?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to isolate confounding variables (e.g., solvent polarity, cell line specificity). Use Bland-Altman plots to assess inter-laboratory reproducibility. Report confidence intervals (95% CI) for IC₅₀ values in cytotoxicity assays .

Q. How should researchers design experiments to investigate this compound’s role in supramolecular assemblies?

  • Methodological Answer : Conduct X-ray crystallography to determine solid-state packing motifs. Use dynamic light scattering (DLS) to study self-assembly in solution. Pair molecular dynamics (MD) simulations with small-angle X-ray scattering (SAXS) to correlate theoretical and empirical data .

Data Presentation Guidelines

  • Tables : Include processed data critical to the research question (e.g., reaction yields, spectroscopic peaks) in the main text. Raw datasets (e.g., GC-MS chromatograms) should be archived in supplementary materials with clear metadata .
  • Figures : Label axes with units and uncertainties (e.g., "Boiling Point (K ± 0.5)"). Use error bars for replicated measurements .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.